

# An In-depth Technical Guide to Benzyl-PEG6-bromide

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## Compound of Interest

Compound Name: Benzyl-PEG6-bromide

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This technical guide provides a comprehensive overview of the chemical and physical properties of **Benzyl-PEG6-bromide**, a versatile bifunctional linker used extensively in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences.

## Introduction

**Benzyl-PEG6-bromide** is a derivative of polyethylene glycol (PEG) that features a benzyl ether at one terminus and a bromide at the other. The hexaethylene glycol (PEG6) spacer is a hydrophilic chain that enhances the solubility of the molecule in aqueous media. The benzyl group serves as a protecting group that can be removed under specific conditions, while the terminal bromide is an excellent leaving group for nucleophilic substitution reactions. These characteristics make **Benzyl-PEG6-bromide** a valuable tool in bioconjugation, linker chemistry, and the synthesis of more complex molecules such as Proteolysis Targeting Chimeras (PROTACs).<sup>[1][2][3]</sup>

## Chemical and Physical Properties

The fundamental properties of **Benzyl-PEG6-bromide** are summarized in the table below. These values are critical for its application in chemical synthesis and for the characterization of its derivatives.

Property	Value	References
Molecular Formula	C <sub>19</sub> H <sub>31</sub> BrO <sub>6</sub>	[1][4]
Molecular Weight	435.35 g/mol	
	(also reported as 435.4 g/mol and 434.13 g/mol )	
CAS Number	1449202-44-1	
Purity	Typically ≥ 98%	
Synonym	BnO-PEG5-CH <sub>2</sub> CH <sub>2</sub> Br	
Appearance	Not specified in search results	
Storage Conditions	-20°C, in a dark place under an inert atmosphere	

## Key Applications and Reactivity

**Benzyl-PEG6-bromide** is a bifunctional linker with distinct reactive ends, enabling a variety of chemical transformations. The diagram below illustrates the primary functionalities of the molecule.

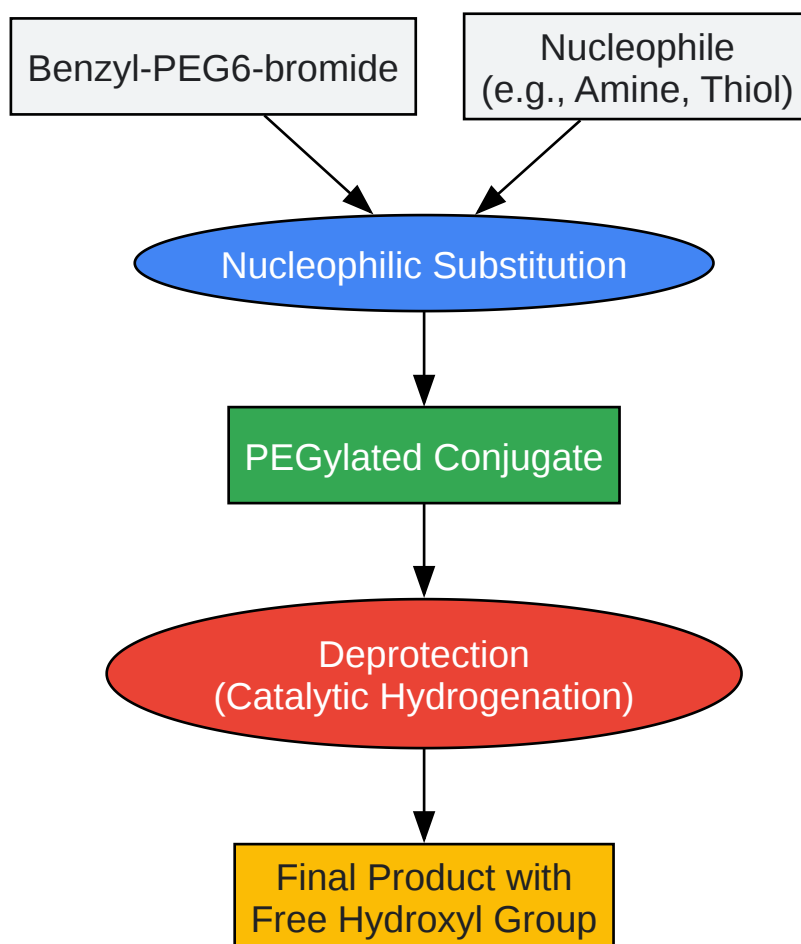
Figure 1: Functional components of the **Benzyl-PEG6-bromide** molecule.

The reactivity of each functional group is described below:

- **Benzyl Group:** This group serves as a stable protecting group for the hydroxyl terminus of the PEG chain. It can be deprotected via catalytic hydrogenation, revealing a primary alcohol for further functionalization.
- **PEG6 Linker:** The hexaethylene glycol chain is a flexible, hydrophilic spacer. In bioconjugation, this linker can improve the solubility and pharmacokinetic properties of the resulting conjugate.
- **Bromide:** The terminal bromide is a highly effective leaving group, making this end of the molecule susceptible to nucleophilic substitution. It can readily react with nucleophiles such

as amines and thiols to form stable covalent bonds.

The workflow for a typical bioconjugation reaction involving **Benzyl-PEG6-bromide** is depicted in the following diagram.



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Figure 2: A generalized workflow for the use of **Benzyl-PEG6-bromide** in bioconjugation.

## Experimental Protocols

Detailed experimental protocols for the use of **Benzyl-PEG6-bromide** were not available in the provided search results. Researchers should refer to specific literature for protocols relevant to their application of interest. General handling and safety precautions are available on the material safety data sheets (MSDS) provided by suppliers. It is recommended to handle the compound under an inert gas and protect it from moisture.

## Conclusion

**Benzyl-PEG6-bromide** is a valuable chemical tool for researchers in drug development and the life sciences. Its well-defined structure, bifunctional nature, and the hydrophilic properties of the PEG linker make it an ideal choice for a wide range of applications, including the synthesis of PROTACs and other complex biomolecules. The data and diagrams presented in this guide provide a foundational understanding of its properties and reactivity to aid in the design of novel chemical and biological entities.

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## References

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